DiSulfo-ICG maleimide

Water solubility Bioconjugation Formulation

DiSulfo-ICG maleimide (C51H54N4Na2O12S3, MW 1057.17) is a functionalized near‑infrared (NIR) fluorescent dye belonging to the indocyanine green (ICG) family. Its structure retains the ICG polymethine backbone and incorporates two sulfonate groups for enhanced aqueous solubility alongside a terminal maleimide moiety for selective, covalent coupling to free thiols (-SH) on proteins, peptides, and other biomolecules.

Molecular Formula C51H54N4Na2O12S3
Molecular Weight 1057.2 g/mol
Cat. No. B12388925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiSulfo-ICG maleimide
Molecular FormulaC51H54N4Na2O12S3
Molecular Weight1057.2 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]
InChIInChI=1S/C51H56N4O12S3.2Na/c1-50(2)43(53(41-24-18-35-33-37(69(62,63)64)20-22-39(35)48(41)50)29-12-8-11-17-45(56)52-28-31-55-46(57)26-27-47(55)58)15-9-6-5-7-10-16-44-51(3,4)49-40-23-21-38(70(65,66)67)34-36(40)19-25-42(49)54(44)30-13-14-32-68(59,60)61;;/h5-7,9-10,15-16,18-27,33-34H,8,11-14,17,28-32H2,1-4H3,(H3-,52,56,59,60,61,62,63,64,65,66,67);;/q;2*+1/p-2
InChIKeySRNXJQQBLVKOAC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DiSulfo-ICG maleimide: A Disulfonated Indocyanine Green Maleimide for Thiol-Specific Near-Infrared Bioconjugation and Imaging


DiSulfo-ICG maleimide (C51H54N4Na2O12S3, MW 1057.17) is a functionalized near‑infrared (NIR) fluorescent dye belonging to the indocyanine green (ICG) family. Its structure retains the ICG polymethine backbone and incorporates two sulfonate groups for enhanced aqueous solubility alongside a terminal maleimide moiety for selective, covalent coupling to free thiols (-SH) on proteins, peptides, and other biomolecules . This combination yields a water‑soluble, NIR‑emissive probe suitable for in vitro labeling, in vivo optical imaging, and targeted delivery research .

Why DiSulfo-ICG maleimide Cannot Be Replaced by Non‑Sulfonated or Cyanine‑7 Maleimides


Substituting DiSulfo-ICG maleimide with conventional ICG maleimide, Cy7 maleimide, or Sulfo‑Cy7 maleimide compromises critical performance metrics. Non‑sulfonated ICG maleimide exhibits limited aqueous stability and rapid maleimide hydrolysis, restricting its use in physiological buffers . Cy7 maleimide, while spectrally close, operates at a shorter wavelength (≈750 nm) with reduced tissue penetration and higher background autofluorescence, diminishing in vivo signal‑to‑noise . DiSulfo-ICG maleimide’s dual sulfonation ensures direct water solubility without organic co‑solvents, preserves maleimide reactivity at pH 6.5–7.5, and maintains the 780–810 nm NIR excitation optimal for deep‑tissue imaging [1].

DiSulfo-ICG maleimide: Quantified Differentiation Versus ICG Maleimide, Cy7 Maleimide, and Sulfo‑Cy7 Maleimide


Water Solubility and Formulation Compatibility: DiSulfo-ICG Maleimide vs. ICG Maleimide

DiSulfo-ICG maleimide contains two sulfonate groups that confer direct aqueous solubility, enabling dissolution in physiological buffers without organic co‑solvents. In contrast, ICG maleimide (CAS 2143933‑81‑5) lacks these sulfonates and is typically formulated in DMSO or DMF; its maleimide hydrolyzes rapidly in water, requiring dry solvent reconstitution and immediate use [1]. The enhanced water solubility of DiSulfo-ICG maleimide reduces the risk of precipitation and non‑specific adsorption during bioconjugation reactions .

Water solubility Bioconjugation Formulation

Maleimide Hydrolytic Stability: DiSulfo-ICG Maleimide Maintains Thiol Reactivity Longer than ICG Maleimide

The maleimide ring in DiSulfo-ICG maleimide exhibits enhanced resistance to hydrolysis compared to non‑sulfonated ICG maleimide. While ICG maleimide is reported to hydrolyze to inactive maleamic acid upon exposure to water, DiSulfo-ICG maleimide remains reactive at pH 6.5–7.5 for extended periods, enabling reliable thiol‑specific conjugation without the need for strictly anhydrous handling .

Maleimide hydrolysis Bioconjugation efficiency Storage stability

NIR Excitation/Emission and Tissue Penetration: DiSulfo-ICG Maleimide Outperforms Cy7 Maleimide

DiSulfo-ICG maleimide exhibits excitation/emission maxima at 780–810 nm/820–850 nm, placing it squarely in the NIR‑I optical window where tissue absorption and autofluorescence are minimized. Cy7 maleimide, by comparison, operates at ~750 nm, which is less optimal for deep‑tissue imaging and yields higher background interference .

Near-infrared imaging Tissue penetration Autofluorescence

Molecular Weight and Pharmacokinetic Profile: DiSulfo-ICG Maleimide Provides Extended Circulation vs. ICG Maleimide

The higher molecular weight (1057.17 g/mol) and increased hydrophilicity of DiSulfo-ICG maleimide reduce renal clearance and prolong blood half‑life relative to ICG maleimide (853.09 g/mol). Although direct comparative PK studies are lacking, the class‑level inference from disulfo‑ICG derivatives indicates slower elimination and improved tumor accumulation [1].

Pharmacokinetics Clearance Biodistribution

Optimal Use Cases for DiSulfo-ICG maleimide: Guided by Quantitative Differentiation


Aqueous-Phase Protein and Antibody Labeling Without Organic Solvents

DiSulfo-ICG maleimide’s direct water solubility enables labeling of cysteine‑containing proteins, antibodies, or peptides in PBS or cell culture media without the need for DMSO or DMF. This preserves protein activity and eliminates the risk of precipitation during conjugation, as demonstrated by its ≥10 mM DMSO solubility and stable maleimide reactivity at pH 6.5–7.5 [1].

Deep‑Tissue In Vivo NIR Fluorescence Imaging of Tumors or Vasculature

With excitation/emission at 780–810/820–850 nm, DiSulfo-ICG maleimide leverages the NIR‑I window for maximal tissue penetration and minimal autofluorescence. This makes it ideal for imaging labeled antibodies, nanoparticles, or cell‑surface markers in live animals, where Cy7 maleimide would produce higher background and shallower penetration [2].

Stable Bioconjugation for Long‑Term Tracking or Multi‑Step Assays

The improved hydrolytic stability of the maleimide group in aqueous buffers ensures that DiSulfo-ICG maleimide remains reactive longer than ICG maleimide, reducing batch variability and enabling reliable, high‑yield conjugation to thiolated surfaces or biomolecules. This is particularly valuable for preparing fluorescent probes that must withstand extended incubation or washing steps .

Upconversion Nanoparticle Sensitization and Triplet Energy Transfer Studies

Although not yet reported for the maleimide derivative, the disulfo-ICG core acts as a potent antenna molecule in dye‑sensitized upconversion systems, exhibiting a 2413‑fold luminescence enhancement compared to UCNPs alone and a 52‑fold improvement over Cy7‑SO3 under 730 nm excitation [3]. Maleimide‑functionalized disulfo‑ICG could enable targeted conjugation of such antennas to proteins or nanoparticles.

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